

## **Chemical and Physical Properties of Nadolol D9**

Author: BenchChem Technical Support Team. Date: December 2025



**Nadolol D9** is the deuterium-labeled version of Nadolol, a non-selective beta-adrenergic receptor blocker. The introduction of deuterium atoms can be useful in metabolic studies, as it can alter the pharmacokinetic profile of the drug, and it is also commonly used as an internal standard for quantitative analysis by NMR or mass spectrometry.[1]

Multiple CAS numbers have been reported for **Nadolol D9**, which may correspond to different deuterated isomers or listings by various suppliers.

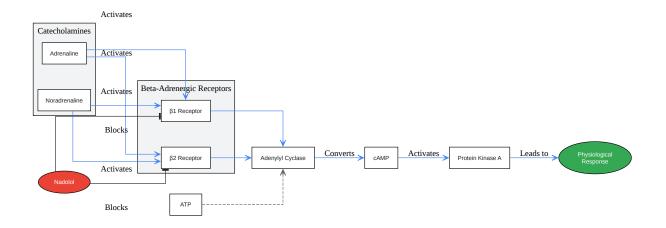
Table 1: CAS Numbers and Molecular Details for Nadolol D9

| CAS Number   | Molecular Formula | Molecular Weight (<br>g/mol ) | Source(s)                               |
|--------------|-------------------|-------------------------------|-----------------------------------------|
| 1432056-38-6 | C17H18D9NO4       | 318.46                        | Santa Cruz<br>Biotechnology[2]          |
| 1246820-10-9 | C17H18D9NO4       | 318.46                        | LGC Standards, Pharmaffiliates[3][4][5] |
| 94513-92-5   | C17H18D9NO4       | 318.46                        | GlpBio[6]                               |

Table 2: Physicochemical and Pharmacokinetic Properties of Nadolol



| Property                      | Value                                                | Source(s)                     |
|-------------------------------|------------------------------------------------------|-------------------------------|
| Parent Compound (Nadolol) CAS | 42200-33-9                                           | LGC Standards, Wikipedia[3]   |
| Molecular Formula (Nadolol)   | C17H27NO4                                            | Wikipedia[7]                  |
| Molar Mass (Nadolol)          | 309.406 g·mol <sup>-1</sup>                          | Wikipedia[7]                  |
| Solubility (Nadolol D9)       | In DMSO: 100 mg/mL (314.01 mM) with sonication       | GlpBio[6]                     |
| Protein Binding               | Approximately 30% (to alpha-<br>1-acid glycoprotein) | DrugBank Online[8]            |
| Metabolism                    | Not metabolized by the liver in humans               | DrugBank Online[8]            |
| Elimination Half-life         | 14–24 hours                                          | Wikipedia[7]                  |
| Excretion                     | Primarily renal and fecal (unchanged)                | DrugBank Online, Wikipedia[7] |
| Volume of Distribution        | 147-157 L in healthy subjects                        | DrugBank Online[8]            |


## **Mechanism of Action and Signaling Pathways**

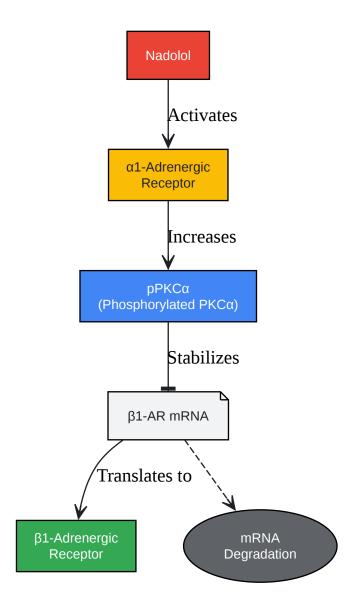
Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both  $\beta_1$  and  $\beta_2$  adrenergic receptors.[7] This blockade inhibits the downstream effects of catecholamines like adrenaline and noradrenaline.[9]

- β<sub>1</sub> Receptor Blockade: Primarily affects the heart, leading to a decreased heart rate and reduced force of myocardial contraction. This action also occurs in the kidneys, where it inhibits the renin-angiotensin system, resulting in decreased vasoconstriction and water retention.[7][9]
- β<sub>2</sub> Receptor Blockade: Affects smooth muscle cells, such as those in the airways and vasculature. Inhibition of these receptors can lead to airway constriction and an increase in peripheral vascular resistance.[7][8]



The primary signaling pathway inhibited by Nadolol is the cyclic AMP (cAMP) pathway. By blocking  $\beta_1$  and  $\beta_2$  adrenoceptors, Nadolol prevents the activation of adenylyl cyclase, thereby inhibiting the production of cAMP and its subsequent signaling cascade.[8]




Click to download full resolution via product page

Nadolol's primary mechanism of action via beta-receptor blockade.

## **Receptor Up-regulation Signaling Pathway**

Long-term use of  $\beta$ -blockers like Nadolol can lead to an up-regulation of  $\beta$ -adrenergic receptors. Research indicates that Nadolol-induced  $\beta_1$ -AR up-regulation is mediated through a distinct pathway involving  $\alpha_1$ -adrenergic receptor activation and Protein Kinase C (PKC).[10] This process appears to stabilize  $\beta_1$ -AR mRNA, leading to increased receptor expression.[10]





Click to download full resolution via product page

Proposed pathway for Nadolol-induced β1-receptor up-regulation.

# Experimental Protocols Study of Nadolol-Induced β-Adrenergic Receptor Upregulation

The following methodology is summarized from a study investigating the mechanisms of  $\beta$ -AR up-regulation in mouse cerebral cortical neurons.[10]

• Objective: To clarify the mechanisms of β-AR up-regulation following continuous exposure to Nadolol.



- Model System: Mouse cerebral cortical neurons.
- Experimental Conditions:
  - Neurons were continuously exposed to Nadolol (10 nM) for 24 hours.
  - The dose-dependent effects of Nadolol on both  $β_1$  and  $β_2$  receptor subtypes were evaluated.
- Key Interventions and Measurements:
  - Protein A Kinase Inhibition: The inhibitor KT5720 was used to determine if the cAMP pathway was involved in the up-regulation.
  - $\circ$   $\alpha_1$ -AR Agonism/Antagonism: Phenylephrine (an  $\alpha_1$ -AR agonist) was used to test its effect on  $\beta$ -AR expression. Prazosin (an  $\alpha_1$ -AR antagonist) was used to see if it could suppress the Nadolol-induced effects.
  - PKCα Phosphorylation: The level of phosphorylated protein kinase Cα (pPKCα) was measured to assess the involvement of the PKC pathway.
  - $\circ$  mRNA Stability: The degradation of  $\beta_1$ -AR and  $\beta_2$ -AR mRNA was measured to determine if Nadolol affected mRNA stability.
- Summary of Results: The study found that Nadolol-induced up-regulation of β<sub>1</sub>-ARs is mediated by the activation of α<sub>1</sub>-ARs, leading to increased pPKCα levels, which in turn stabilizes β<sub>1</sub>-AR mRNA.[10] This effect was not observed for β<sub>2</sub>-ARs, suggesting a different regulatory pathway for that subtype.[10]

## **Dosing and Administration**

While **Nadolol D9** is primarily for research use, the established clinical dosages for the parent compound, Nadolol, are relevant for experimental design and context.

Table 3: Clinical Dosing of Nadolol (Parent Compound)



| Indication                                      | Initial Dose        | Maintenance/Max<br>Dose | Source(s)                    |
|-------------------------------------------------|---------------------|-------------------------|------------------------------|
| Hypertension                                    | 40 mg once daily    | Up to 320 mg/day        | Medscape, StatPearls[11][12] |
| Angina Pectoris                                 | 40 mg once daily    | Up to 240 mg/day        | Medscape, StatPearls[11][12] |
| Supraventricular<br>Tachycardia (Off-<br>label) | -                   | 60-160 mg/day           | Medscape[11]                 |
| Migraine Prophylaxis<br>(Off-label)             | 40-80 mg once daily | Up to 240 mg/day        | Medscape[11]                 |
| Upper GI Rebleed<br>(Off-label)                 | -                   | 40-160 mg/day           | Medscape[11]                 |

#### Note on Dose Adjustments:

- Renal Impairment: Dosage intervals should be extended for patients with a creatinine clearance below 50 mL/min.[13]
- Pediatric and Geriatric Use: Lower starting doses are often considered for pediatric (off-label) and geriatric populations.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Nadolol-d9 | CAS 1246820-10-9 | LGC Standards [lgcstandards.com]







- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. omsynth.com [omsynth.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Nadolol Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 10. β<sub>1</sub>-adrenergic receptor up-regulation induced by nadolol is mediated via signal transduction pathway coupled to α<sub>1</sub>-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nadolol dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Nadolol StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nadolol StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and Physical Properties of Nadolol D9].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1434460#cas-number-for-nadolol-d9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com